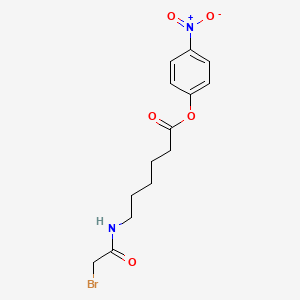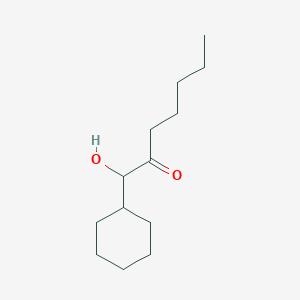
(2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. This compound is a Grignard reagent, which is a class of reagents widely utilized for forming carbon-carbon bonds. The presence of the trifluoromethoxy group imparts unique reactivity and properties to the compound, making it valuable in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 2-(trifluoromethoxy)benzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Reaction Time: Several hours to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of (2-(trifluoromethoxy)benzyl)magnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Purification: The crude product is often purified by distillation or recrystallization to remove impurities and unreacted starting materials.
化学反応の分析
Types of Reactions
(2-(trifluoromethoxy)benzyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Reagents: Common reagents include aldehydes, ketones, esters, and halides.
Conditions: Reactions are typically carried out under an inert atmosphere with controlled temperature to prevent side reactions.
Major Products
The major products formed from these reactions include:
Alcohols: From nucleophilic addition to carbonyl compounds.
Biaryl Compounds: From cross-coupling reactions.
Substituted Aromatics: From substitution reactions.
科学的研究の応用
(2-(trifluoromethoxy)benzyl)magnesium bromide has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2-(trifluoromethoxy)benzyl)magnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds. The trifluoromethoxy group enhances the reactivity and stability of the Grignard reagent, making it effective in a wide range of chemical transformations.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
(2-(trifluoromethoxy)benzyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in certain chemical reactions compared to other Grignard reagents.
特性
IUPAC Name |
magnesium;1-methanidyl-2-(trifluoromethoxy)benzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-4-2-3-5-7(6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIDXIZIPIMNKT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1OC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
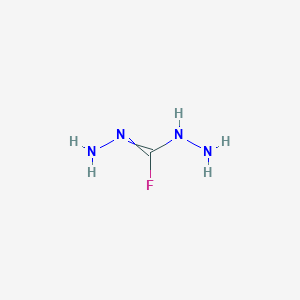
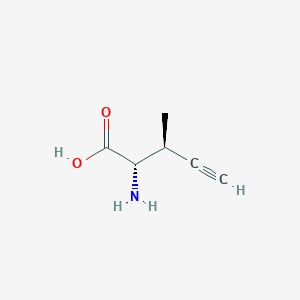
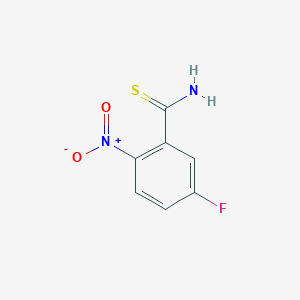
![Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester](/img/structure/B12544375.png)
![5-[2-(1,3-Dioxolan-2-yl)ethenyl]-2H-1,3-benzodioxole](/img/structure/B12544376.png)
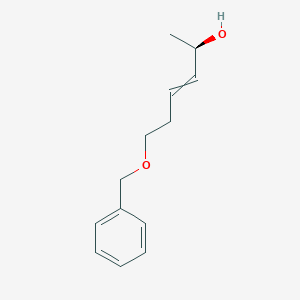
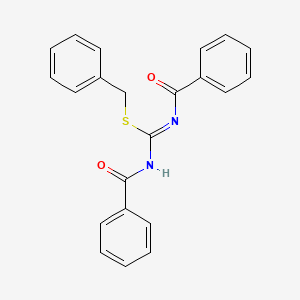
![1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-](/img/structure/B12544390.png)
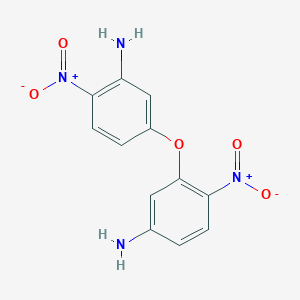
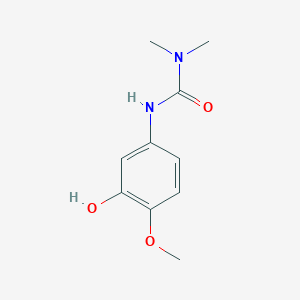
![4-[2-(3,5-Dichlorophenyl)-6-(pyridin-3-yl)pyrimidin-4-yl]benzoic acid](/img/structure/B12544416.png)
